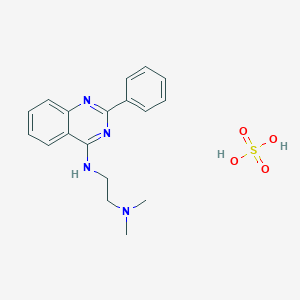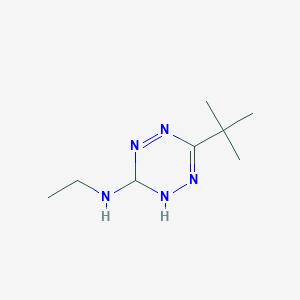
Bismuth, dichlorobis(4-methoxyphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is an organobismuth compound characterized by the presence of bismuth bonded to two chlorine atoms and three phenyl groups, two of which are substituted with methoxy groups This compound is part of a broader class of organobismuth compounds known for their unique structural and reactivity properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dichlorobis(4-methoxyphenyl)phenyl- typically involves the reaction of bismuth trichloride with 4-methoxyphenylmagnesium bromide and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The general reaction scheme is as follows:
BiCl3+2C6H4(OMe)MgBr+C6H5MgBr→Bi(C6H4(OMe))2(C6H5)Cl2+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including catalysts and nanocomposites.
Mecanismo De Acción
The mechanism of action of bismuth, dichlorobis(4-methoxyphenyl)phenyl- involves its interaction with biological molecules and cellular structures. In antimicrobial applications, it is believed to inhibit enzyme activity, disrupt cellular iron metabolism, and induce oxidative stress in target organisms. These actions collectively contribute to its antimicrobial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth, dichlorobis(4-chlorophenyl)phenyl-
- Bismuth, dichlorobis(4-methylphenyl)phenyl-
- Bismuth, dichlorobis(4-nitrophenyl)phenyl-
Uniqueness
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy groups can enhance its solubility in organic solvents and potentially modify its biological activity compared to other similar compounds.
Propiedades
Número CAS |
823213-30-5 |
|---|---|
Fórmula molecular |
C20H19BiCl2O2 |
Peso molecular |
571.2 g/mol |
Nombre IUPAC |
dichloro-bis(4-methoxyphenyl)-phenylbismuth |
InChI |
InChI=1S/2C7H7O.C6H5.Bi.2ClH/c2*1-8-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2*3-6H,1H3;1-5H;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
PLKSDHNDRUWZBF-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=C(C=C3)OC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
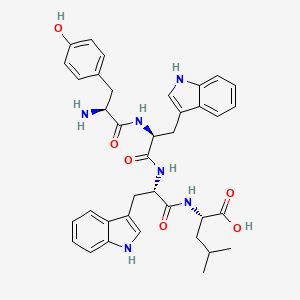

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
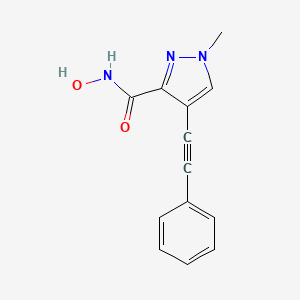
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
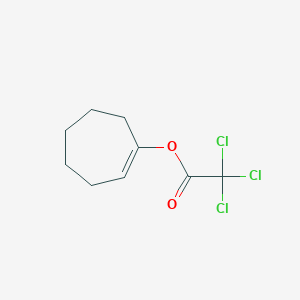
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)

